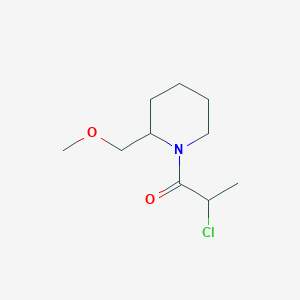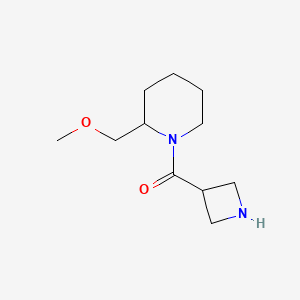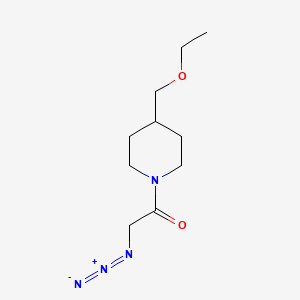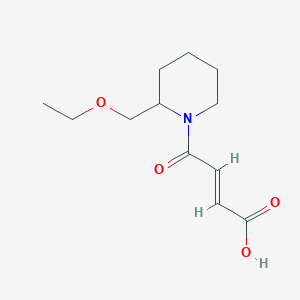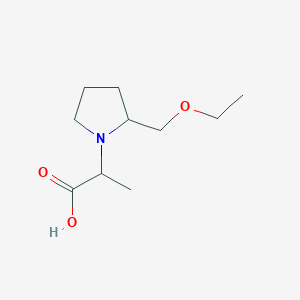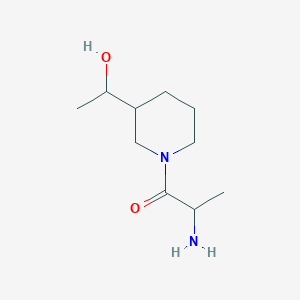
2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
“2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a compound with the molecular formula C8H16N2O . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, including “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one”, has been a subject of considerable research. The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an amino group (NH2) and a ketone group (C=O) .
Chemical Reactions Analysis
Piperidone derivatives, including “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one”, have been synthesized in order to study their biological activity . These compounds have been bio-assayed for their varied activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” include a molecular weight of 156.23 g/mol, a topological polar surface area of 46.3 Ų, and a complexity of 141 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Aplicaciones Científicas De Investigación
Chitosan and Antimicrobial Potential
Chitosan, a biopolymer with a unique chemical structure, exhibits significant antimicrobial activity due to its high charge density and reactive groups. Although not directly related to 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, chitosan's use in antimicrobial systems highlights the broader potential of amino-functional compounds in biomedical applications. The understanding of chitosan's antimicrobial mode of action provides insights into optimizing formulations for enhanced efficacy (Raafat & Sahl, 2009).
Aziridinium Intermediates in Chemical Rearrangements
The rearrangement of beta-amino alcohols via aziridinium intermediates, involving compounds with structures similar to 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, is critical for synthesizing various pharmacologically active agents. This process, which can be influenced by the nature of nucleophiles and substituents, underscores the versatility of amino-functional compounds in synthetic organic chemistry (Métro et al., 2010).
Ohmefentanyl Stereoisomers: Chemistry and Pharmacology
Ohmefentanyl, a compound related to the broad class of amino-functional piperidines, illustrates the significance of stereochemistry in pharmacological activity. Research into the stereochemical variations of such compounds reveals their potential in developing highly selective and potent pharmacological agents, highlighting the importance of structural nuances in medicinal chemistry (Brine et al., 1997).
DPP IV Inhibitors and Antidiabetic Drugs
Dipeptidyl peptidase IV inhibitors, which include structures akin to 2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, play a crucial role in treating type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin hormones, demonstrating the therapeutic potential of amino-functional compounds in metabolic disorders (Mendieta, Tarragó, & Giralt, 2011).
Antineoplastic Agents: 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones
Compounds related to the amino-functional piperidines, specifically 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been explored for their antineoplastic properties. These studies underscore the potential of amino-functional compounds in cancer therapy, particularly in inducing apoptosis and modulating drug resistance (Hossain et al., 2020).
Direcciones Futuras
The future directions for the study of “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” and similar compounds may include further exploration of their biological activities and potential applications in medicine. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various interactions with their targets, leading to different changes .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
Propiedades
IUPAC Name |
2-amino-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)10(14)12-5-3-4-9(6-12)8(2)13/h7-9,13H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWHIZCWSKPXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





